molecular formula C24H24N2O3S B3011648 N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide CAS No. 942006-33-9

N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-(m-tolyl)acetamide

Cat. No. B3011648
CAS RN: 942006-33-9
M. Wt: 420.53
InChI Key: ALHOEADNDSIIRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has a phenylsulfonyl group attached to a tetrahydroquinoline ring, which is further connected to an acetamide group with a m-tolyl (methylphenyl) substituent .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydroquinoline ring could impart rigidity to the molecule, while the various substituents could influence its overall polarity and reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the phenylsulfonyl group might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an amide group could result in the formation of hydrogen bonds, influencing its solubility and melting/boiling points .

Scientific Research Applications

Pharmacological Applications

Neuropeptide Y Receptor Ligands : Research on analogues of PD 160170, related to the neuropeptide Y1 (NPY) receptor antagonist, involves modifications of the phenylsulfonylquinoline moiety. These studies aim at understanding the pharmacological potential of sulfonylquinoline derivatives, although modifications in this case did not yield desired NPY activity (Wielgosz-Collin et al., 2002).

Histone Deacetylase Inhibitors : Tetrahydroquinoline derivatives have been explored for their HDAC inhibitory activity, displaying potent antiproliferative effects against cancer cells. This suggests the potential of sulfonyl tetrahydroquinoline compounds in cancer therapy, as exemplified by the cytotoxic activity of specific sulfonyl tetrahydroquinoline derivatives against PC-3 prostate cancer cells (Yi-Min Liu et al., 2015).

Synthetic Methodologies

Pummerer-Type Cyclization : The synthesis of aryl-2-methyl-tetrahydroisoquinolines via intramolecular cyclization of phenylsulfinyl acetamides demonstrates the synthetic utility of sulfonyl acetamides in constructing complex heterocyclic frameworks (Toda et al., 2000).

Antioxidant, Antifungal, and Antibacterial Activities : Arylsulfonamide-based phenylquinolines exhibit significant biological activities, including antioxidant properties and antimicrobial effects. This highlights the diverse applications of sulfonyl-containing heterocycles in medicinal chemistry and pharmaceutical research (Jyothish Kumar and Vijayakumar, 2017).

Mechanism of Action

Without specific context (like biological activity), it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken while handling it .

Future Directions

The study and application of this compound would depend on its intended use. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has unique physical or chemical properties, it could find use in material science or other fields .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-18-7-5-8-19(15-18)16-24(27)25-21-12-13-23-20(17-21)9-6-14-26(23)30(28,29)22-10-3-2-4-11-22/h2-5,7-8,10-13,15,17H,6,9,14,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHOEADNDSIIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.